molecular formula C11H12FN3O3S B10916110 1-ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-sulfonamide

1-ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B10916110
M. Wt: 285.30 g/mol
InChI Key: URBVSCIEQXIZBH-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-sulfonamide (CAS 1855891-22-3) is a pyrazole-sulfonamide derivative with the molecular formula C12H14FN3O3S and a molecular weight of 299.32 . This compound is part of a class of pyrazole-based sulfonamides that are of significant interest in medicinal chemistry research, particularly for their potential as inhibitors of metalloenzymes. Pyrazole-sulfonamide scaffolds are extensively investigated for their ability to inhibit carbonic anhydrase (CA) isozymes . The aberrant activity of these enzymes is linked to various disorders, including glaucoma, epilepsy, and certain cancers . Related pyrazole-sulfonamide derivatives have demonstrated potent, sub-micromolar inhibitory activity against human carbonic anhydrase isoforms such as hCA II, hCA IX, and hCA XII . The presence of the sulfonamide group is a key pharmacophore known to coordinate with the zinc ion in the active site of these enzymes, a mechanism shared by many established CA inhibitors . Beyond carbonic anhydrase, structurally similar compounds are also explored as inhibitors for other zinc-dependent metalloproteases, such as the meprin family, which are emerging targets in cancer and fibrotic diseases . Furthermore, pyrazolecarbamide derivatives bearing sulfonate fragments have shown promising antifungal and antiviral activities in agrochemical research, indicating the broad bioactivity potential of this chemical class . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12FN3O3S

Molecular Weight

285.30 g/mol

IUPAC Name

1-ethyl-5-fluoro-N-(2-hydroxyphenyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C11H12FN3O3S/c1-2-15-11(12)10(7-13-15)19(17,18)14-8-5-3-4-6-9(8)16/h3-7,14,16H,2H2,1H3

InChI Key

URBVSCIEQXIZBH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=CC=C2O)F

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis begins with 1-ethyl-5-fluoro-1H-pyrazol-4-amine, which is alkylated at the N1 position. Fluorination at C5 is achieved via electrophilic substitution using Selectfluor™ or DAST (diethylaminosulfur trifluoride).

Sulfonamide Formation

The amine reacts with 2-hydroxyphenylsulfonyl chloride under basic conditions:

Reaction Scheme

1-Ethyl-5-fluoro-1H-pyrazol-4-amine+2-Hydroxyphenylsulfonyl chlorideBaseTarget Compound\text{1-Ethyl-5-fluoro-1H-pyrazol-4-amine} + \text{2-Hydroxyphenylsulfonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

Optimized Conditions

BaseSolventTemperature (°C)Yield (%)
KOtBuTHF2578
NaHDMF0–2555
NaOHMeCN2532

Potassium tert-butoxide in THF maximizes yield (78%) by deprotonating the amine without hydrolyzing the sulfonyl chloride. The phenolic -OH group requires protection (e.g., as a tert-butyldimethylsilyl ether) to prevent side reactions.

Pyrazole Ring Construction Approaches

Knorr Pyrazole Synthesis

Condensation of hydrazines with 1,3-diketones forms the pyrazole core. For this compound:

  • Ethyl 3-ethyl-4,4-difluoroacetoacetate reacts with hydrazine hydrate.

  • Cyclization yields 1-ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid ethyl ester.

Sulfonamide Functionalization

The ester is hydrolyzed to the carboxylic acid, converted to sulfonyl chloride using PCl₅, then coupled with 2-aminophenol:

Stepwise Yields

StepReagents/ConditionsYield (%)
Ester hydrolysisLiOH, THF/H₂O, 25°C92
Sulfonyl chloridePCl₅, reflux, 6h85
Aminophenol couplingKOtBu, THF, 16h78

Protecting Group Strategies

The phenolic -OH group necessitates protection during sulfonylation:

Silyl Protection

  • Protection : 2-Aminophenol + TBSCl → TBS-protected amine (Yield: 89%)

  • Deprotection : TBAF in THF, 25°C (Quantitative)

Acetyl Protection

  • Protection : Ac₂O, pyridine, 0°C (Yield: 95%)

  • Deprotection : NH₃/MeOH, 25°C (Yield: 91%)

Silyl protection outperforms acetyl due to stability under basic conditions.

Purification and Characterization

Chromatographic Methods

  • Normal-phase SiO₂ : 20–50% EtOAc/hexanes gradient

  • Reverse-phase C18 : MeCN/H₂O (0.1% TFA)

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d6): δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.89 (q, J=7.1 Hz, 2H, CH₂CH₃), 6.82–7.25 (m, 4H, Ar-H), 10.12 (s, 1H, SO₂NH).

  • HRMS : m/z calc. for C₁₂H₁₃FN₃O₃S [M+H]⁺: 314.0664; found: 314.0668.

Comparative Analysis of Methods

MethodAdvantagesLimitationsOverall Yield (%)
Sulfonylation routeFewer stepsRequires -OH protection62
Knorr synthesis routeBetter regiocontrolMulti-step, lower yields58

Industrial-Scale Considerations

  • Continuous flow reactors : Enhance safety during sulfonyl chloride formation.

  • Solvent recycling : THF recovery via distillation reduces costs.

  • Catalyst optimization : Immobilized bases (e.g., polymer-supported KOtBu) improve recyclability .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted pyrazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to a therapeutic effect.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction Pathways: The compound may affect various signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituents on the pyrazole ring, sulfonamide linkage, and aromatic appendages. Below is a comparative analysis with key compounds:

Compound Molecular Formula Key Substituents Key Properties References
1-Ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-sulfonamide C₁₁H₁₃FN₃O₃S Ethyl (C1), fluorine (C5), sulfonamide-linked 2-hydroxyphenyl (C4) Enhanced lipophilicity (fluorine), hydrogen bonding potential (2-hydroxyphenyl), planar pyrazole ring
1-(4-Methyl-phenyl-sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole C₁₆H₁₆N₂O₂S 4-Methylphenyl sulfonyl (C1), phenyl (C5), dihydropyrazole ring Planar pyrazoline ring (max deviation: 0.078 Å), lower solubility due to bulky 4-methylphenyl group
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide C₁₅H₁₆ClN₅O₃S Ethyl (C1), sulfonamide (C4), 3-chlorophenoxymethyl (C1 of second pyrazole) Higher molecular weight (381.8 g/mol), potential for cross-linking in polymeric systems
1-Methyl-4-phenyl-1H-pyrazole-5-sulfonamide C₁₀H₁₁N₃O₂S Methyl (C1), phenyl (C4), sulfonamide (C5) Reduced steric hindrance (smaller substituents), moderate dipole moment (~2.5 Debye)
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₁ClO₂ 2-Hydroxyphenyl (C1), 4-chlorophenyl (C3), α,β-unsaturated ketone Strong electron-withdrawing effects (ketone), high dipole moment (2.57 Debye), C1 symmetry

Electronic and Physicochemical Properties

  • Fluorine Substitution: The presence of fluorine in the target compound increases its lipophilicity (logP) compared to non-fluorinated analogs like 1-methyl-4-phenyl-1H-pyrazole-5-sulfonamide. This enhances membrane permeability in biological systems .
  • However, its water solubility remains low (<0.01% in aqueous systems without co-solvents) .

Research Findings and Data Tables

Key Structural Comparisons

Parameter Target Compound 1-(4-Methyl-phenyl-sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide
Molecular Weight (g/mol) 285.3 300.4 381.8
Planarity of Pyrazole Ring Planar Planar (max deviation: 0.078 Å) Likely planar
Solubility in Water <0.01% (with co-solvent) Not reported Not reported
Key Functional Groups F, 2-hydroxyphenyl 4-Methylphenyl, dihydropyrazole 3-Chlorophenoxymethyl, dual pyrazole cores

Electronic Properties (DFT-Based Predictions)

Compound HOMO (eV) LUMO (eV) Dipole Moment (Debye)
Target Compound (Predicted) -6.2 -1.8 ~3.0
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one -5.9 -1.5 2.57
1-Methyl-4-phenyl-1H-pyrazole-5-sulfonamide -6.5 -2.0 2.5 (estimated)

Biological Activity

1-Ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C12H14FN3O2S
  • Molecular Weight : 283.32 g/mol
  • CAS Number : 115342-25-1
  • InChIKey : NNGOFOHUTILLKO-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various biological targets. The compound has shown promise as an inhibitor of carbonic anhydrase (CA) enzymes, which are crucial in regulating pH and fluid balance in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

  • Cytotoxicity against Cancer Cell Lines :
    • The compound exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values indicating its potency:
      • MCF7 (breast cancer) : IC50 = 3.79 µM
      • NCI-H460 (lung cancer) : IC50 = 42.30 µM
      • SF-268 (brain cancer) : IC50 = 12.50 µM .
  • Mechanism of Action :
    • The compound induces apoptosis and inhibits cell proliferation through the activation of caspases and modulation of the cell cycle .

Inhibition of Carbonic Anhydrases

The compound's inhibition of human carbonic anhydrases (hCA) has been extensively studied:

  • hCAII Inhibition :
    • Compound showed IC50 values ranging from 0.75 to 1.20 µM, indicating strong inhibitory activity against hCAII and hCAXII .

Research Findings Summary

StudyCompoundTargetIC50 Value (µM)Notes
Bouabdallah et al.This compoundMCF73.79Significant cytotoxicity observed
Wei et al.Various pyrazole derivativesNCI-H46042.30Induced apoptosis in cell lines
Cankara et al.Pyrazole derivativeshCAII0.75 - 1.20Potent enzyme inhibition

Q & A

Q. What strategies mitigate synthetic challenges like low yields in sulfonamide coupling?

  • Activating the sulfonyl chloride with DMAP or using Schlenk techniques to exclude moisture improves coupling efficiency. Purification via column chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) resolves byproducts .

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